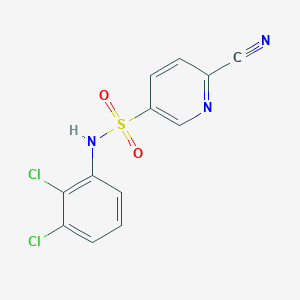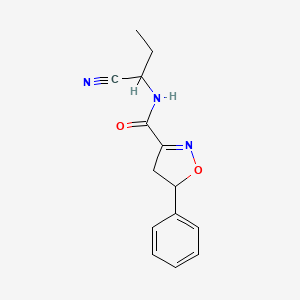
N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide, also known as CP-724714, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It was originally developed as a potential cancer therapeutic, but has since been studied for its potential use in other diseases and conditions.
Mécanisme D'action
N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide inhibits the activity of the EGFR tyrosine kinase, which is a key regulator of cell growth and survival. By inhibiting this enzyme, N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide is able to block the signaling pathways that promote cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, it has been shown to inhibit angiogenesis (the formation of new blood vessels), which is important for tumor growth and metastasis. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied, with a large body of literature available on its use and effects.
However, there are also limitations to its use. N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide has been shown to have off-target effects, which can complicate interpretation of experimental results. In addition, its efficacy can vary depending on the type of cancer being studied, which can make it difficult to generalize results.
Orientations Futures
There are several potential future directions for research on N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide. One area of interest is the development of combination therapies that include N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide with other cancer therapeutics. Another area of interest is the study of N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide in other diseases and conditions, such as inflammatory disorders and neurodegenerative diseases. Finally, there is ongoing research into the development of more potent and selective EGFR inhibitors, which may have improved efficacy and fewer off-target effects.
Méthodes De Synthèse
The synthesis of N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide involves several steps, including the reaction of 4,5-dihydro-1,2-oxazole-3-carboxylic acid with phenylhydrazine to form 5-phenyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide. This intermediate is then reacted with 1-cyanopropyl bromide to form N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide.
Applications De Recherche Scientifique
N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and has been studied in clinical trials for the treatment of various types of cancer, including non-small cell lung cancer, breast cancer, and pancreatic cancer.
Propriétés
IUPAC Name |
N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-2-11(9-15)16-14(18)12-8-13(19-17-12)10-6-4-3-5-7-10/h3-7,11,13H,2,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPKGHROAWGUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=NOC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropyl)-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-[2-(benzyloxy)pyridin-4-yl]carbamate](/img/structure/B2620592.png)
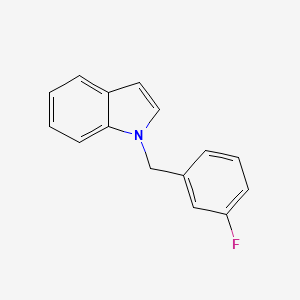
![7-Hydroxy-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2620597.png)
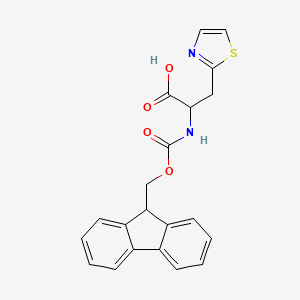

![(E)-1-(4-benzhydrylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B2620603.png)

![1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2620605.png)
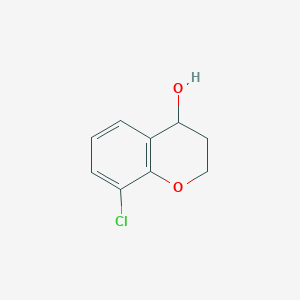
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2620607.png)
![7-Chloro-3-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2620609.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B2620612.png)
